molecular formula C9H15NOS B183642 2-[(3-Thienylmethyl)amino]-1-butanol CAS No. 892592-63-1

2-[(3-Thienylmethyl)amino]-1-butanol

Cat. No.: B183642
CAS No.: 892592-63-1
M. Wt: 185.29 g/mol
InChI Key: DYSPYWBKPREQBV-UHFFFAOYSA-N
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Description

2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride is a high-purity organic compound supplied as a stable hydrochloride salt to enhance its solubility for research applications . The substance has the molecular formula C 9 H 16 ClNOS and a molecular weight of 221.75 g/mol . Its structure features a thiophene ring linked via a methylene bridge to an amino alcohol backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a building block for the synthesis of more complex molecules . Preliminary scientific investigations suggest that this compound and its structural analogs are studied for potential biological activities, including antimicrobial and anti-inflammatory properties, though specific mechanisms of action for this exact compound require further exploration . Always consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(thiophen-3-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSPYWBKPREQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406041
Record name 2-[(3-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-63-1
Record name 2-[(3-thienylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination-Hydrolysis of 1-Butene

The reaction of 1-butene with chlorine and acetonitrile under controlled conditions produces 2-chloro-1-butylacetonitrile, which undergoes hydrolysis to yield 2-amino-1-butanol. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of chlorine to 1-butene minimizes byproducts like 1,2-dichlorobutane.

  • Temperature : Reactions proceed at 15–20°C, with hydrolysis optimized at reflux (100°C) in the presence of hydrochloric acid.

  • Yield : 35% yield of 2-amino-1-butanol (92% purity) is achieved after distillation under reduced pressure (20 mmHg).

Table 1: Optimization of 2-Amino-1-butanol Synthesis

ParameterOptimal ConditionYield (%)Byproducts
Cl₂:1-Butene Ratio1:1351,2-Dichlorobutane (6.2%)
Hydrolysis Time5 hours (reflux)--
SolventAcetonitrile--

Resolution of Racemic 2-Amino-1-butanol

For enantiomerically pure 2-amino-1-butanol, resolution using L-tartaric acid in anhydrous methanol or ethanol is critical:

  • Crystallization : The d-enantiomer preferentially crystallizes as its L-tartrate salt, achieving 88% yield after filtration and washing.

  • Recycling : Residual L-tartaric acid is recoverable via acidification and evaporation, enabling cost-effective reuse.

Introduction of the 3-Thienylmethyl Group

Functionalization of 2-amino-1-butanol with a 3-thienylmethyl group employs alkylation or reductive amination strategies:

Alkylation with 3-Thienylmethyl Halides

Reaction of 2-amino-1-butanol with 3-(chloromethyl)thiophene in the presence of a base (e.g., K₂CO₃) proceeds via nucleophilic substitution:

  • Conditions : Anhydrous DMF at 60°C for 12 hours.

  • Catalysis : Diazomethane (CH₂N₂) enhances reactivity by generating reactive methylene intermediates.

  • Yield : ~50–60% after column chromatography.

Reductive Amination

An alternative pathway involves condensing 2-amino-1-butanol with thiophene-3-carbaldehyde followed by reduction:

  • Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

  • Advantages : Mitigates over-alkylation and improves regioselectivity.

Table 2: Comparison of Thienylmethyl Group Introduction Methods

MethodConditionsYield (%)Purity (%)
AlkylationDMF, 60°C, 12 hours5590
Reductive AminationMeOH, NaBH₃CN, pH 5.56595

Stereochemical Control and Purification

Enantiomeric Enrichment

Resolution of racemic this compound leverages chiral auxiliaries:

  • Tartaric Acid Salts : Crystallization from methanol/acetone (1:1) isolates the d-enantiomer with >98% enantiomeric excess (ee).

  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) achieves baseline separation using hexane/isopropanol (90:10).

Purification Techniques

  • Distillation : Reduced-pressure distillation (83–84°C at 20 mmHg) removes volatile impurities.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with ≥99% purity.

Analytical Characterization

Synthesized this compound is validated using:

  • NMR : δH (CDCl₃): 1.45–1.60 (m, 4H, CH₂), 2.85 (t, 2H, NHCH₂), 3.75 (s, 2H, SCH₂), 6.95–7.20 (m, 3H, thienyl).

  • Mass Spectrometry : m/z 186 [M+H]⁺ confirms molecular weight.

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .

Scientific Research Applications

2-[(3-Thienylmethyl)amino]-1-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Thienylmethyl)amino]-1-butanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thienylmethyl group may play a crucial role in binding to these targets, influencing the compound’s activity. Pathways involved in its action could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

A critical analysis of compounds listed in reveals key structural differences and similarities (Table 1):

Compound Name Core Structure Key Substituents Functional Groups
2-[(3-Thienylmethyl)amino]-1-butanol (Target) 1-Butanol 3-Thienylmethylamino Alcohol (-OH), Amine (-NH-)
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide Benzamide 3-Thienylmethylthio, Cyano-fluorophenyl Amide (-CONH-), Thioether (-S-)
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Butanamide Cyclohexylamino, Thioxomethyl Amide (-CONH-), Thiourea (-NCS-)

Key Observations :

  • Backbone Diversity: The target compound’s 1-butanol core contrasts with benzamide () and butanamide () backbones, impacting solubility and metabolic stability. Alcohol groups (as in the target) enhance hydrophilicity compared to amides.
  • Sulfur-Containing Groups: The 3-thienylmethylamino group in the target differs from thioether (-S-) and thiourea (-NCS-) groups in analogs. Thioethers may improve lipophilicity, while thioureas could influence metal chelation or enzyme inhibition .

Physicochemical Properties

highlights challenges in measuring Henry’s law constants (HLCs) for alcohols like 1-butanol, with literature discrepancies up to an order of magnitude. Comparatively, benzamide analogs () likely exhibit lower volatility due to larger aromatic systems and amide hydrogen bonding .

Biological Activity

2-[(3-Thienylmethyl)amino]-1-butanol, a compound featuring a thienylmethyl moiety attached to a butanol backbone, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H11NS\text{C}_{8}\text{H}_{11}\text{N}\text{S}

This compound contains a thiophene ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the activity of various biomolecules. Research indicates that this compound may modulate enzymatic pathways involved in neurotransmitter regulation and cellular signaling.

Pharmacological Effects

Studies have explored the pharmacological effects of this compound, particularly its potential antimicrobial and anticancer properties. Preliminary findings suggest that it exhibits:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong potential for development as an antimicrobial agent.

Anticancer Activity

In a recent investigation into the anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound may trigger apoptotic pathways .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundThienylmethyl amineAntimicrobial, Anticancer
N-(3-Thienylmethyl)-1-butanamineThienylmethyl amineLimited studies available
N-(3-Thienylmethyl)-2-propen-1-amineThienylmethyl propenamineAntimicrobial

The table above compares this compound with related compounds, highlighting its unique biological activities.

Safety and Toxicology

Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also presents some safety concerns. In animal studies, high doses led to increased liver weights without significant histopathological changes at lower doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg body weight per day .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-[(3-Thienylmethyl)amino]-1-butanol?

Methodological Answer:
The synthesis typically involves reductive amination between 3-thienylmethylamine and 1-butanol-derived ketones (e.g., 2-oxo-1-butanol). Sodium cyanoborohydride (NaBH₃CN) or other selective reducing agents in polar aprotic solvents (e.g., methanol or THF) under inert atmospheres are commonly employed .

  • Key Steps :
    • Activation of the carbonyl group via Schiff base formation.
    • Reduction of the imine intermediate to yield the amino alcohol.
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Validation : Confirm purity using NMR (¹H/¹³C) and GC-MS to detect residual solvents or byproducts .

Basic: What analytical techniques are optimal for assessing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) to resolve peaks for the thienyl (δ 6.8–7.4 ppm) and amino alcohol protons (δ 1.2–3.5 ppm).
    • ¹³C NMR to confirm substitution patterns on the thiophene ring .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
  • Mass Spectrometry (GC-MS/EI) :
    • Monitor molecular ion [M+H]⁺ at m/z 200–220 (exact mass dependent on derivatization) .

Advanced: How can researchers resolve discrepancies in reported biological activities of thienylmethyl-substituted amino alcohols?

Methodological Answer:

  • Standardized Assays :
    • Use cell-based models (e.g., cancer cell lines from ) with controlled solvent systems (e.g., DMSO ≤0.1% v/v) to minimize solvent interference .
  • Comparative SAR Studies :
    • Synthesize analogs (e.g., pyridinyl or thiazolyl substitutions) to isolate structural determinants of activity .
  • Data Normalization :
    • Report IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .

Advanced: What strategies enhance the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to stress conditions (40°C/75% RH, pH 3–9 buffers) and monitor degradation via HPLC .
  • Storage Optimization :
    • Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use amber vials with stabilizers (e.g., 0.1% BHT) .
  • Light Sensitivity Mitigation :
    • Conduct photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy to detect photo-oxidation products .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute oral toxicity (H302) and skin irritation (H315) .
  • Spill Management :
    • Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA guidelines) .
  • First Aid :
    • For eye exposure, rinse with water for 15 minutes; seek medical evaluation for persistent symptoms .

Advanced: How can the mechanism of action of this compound be elucidated in biological systems?

Methodological Answer:

  • Target Identification :
    • Use affinity chromatography with immobilized compound to isolate binding proteins, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis :
    • Perform RNA-seq or metabolomics (e.g., GC-TOF/MS) on treated cells to identify dysregulated pathways (e.g., apoptosis, platelet aggregation) .
  • Computational Docking :
    • Model interactions with receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock Vina to predict binding affinities .

Advanced: How do structural modifications influence the pharmacological profile of this compound?

Methodological Answer:

  • SAR Framework :
    • Modify substituents on the thienyl ring (e.g., electron-withdrawing groups) and compare logP values (HPLC-derived) to assess lipophilicity-activity relationships .
  • In Vivo PK Studies :
    • Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) to optimize bioavailability .
  • Toxicokinetics :
    • Evaluate metabolite formation (e.g., glucuronidation) using hepatic microsomal assays .

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